

HO-PEG5-CH2COOH in peptide synthesis

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Compound Focus: HO-Peg5-CH2cooh

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Introduction to HO-PEG5-CH2COOH

HO-PEG5-CH2COOH (also known as **Hydroxy-PEG5-acetic acid**) is a bifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentameric ethylene glycol spacer (PEG5) [1] [2]. This structure makes it a highly valuable reagent in peptide synthesis, bioconjugation, and the development of targeted therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras) [3] [4] [2]. Its primary function is to serve as a flexible and hydrophilic linker, improving the solubility and stability of conjugated peptides and small molecules while reducing immunogenicity [5] [6].

Key Applications in Research and Development

The unique properties of **HO-PEG5-CH2COOH** enable its use in several advanced applications:

- **Peptide Modification and Conjugation:** The carboxylic acid terminus can be activated to form stable amide bonds with primary amines on peptides (e.g., lysine side chains or the N-terminus) [5] [2]. This conjugation can enhance peptide stability against enzymatic degradation (exopeptidases) and modulate biological activity [5].
- **Synthesis of Protein-Small Molecule Hybrids:** This PEG linker is instrumental in creating chimeric molecules that combine the targeting specificity of proteins (like fibronectin domains) with the inhibitory action of small-molecule "warheads" [7]. Such hybrids can achieve highly specific inhibition of challenging targets like enzymes [7].

- **Construction of PROTACs: HO-PEG5-CH₂COOH** is classified as a PROTAC linker [3] [4] [2]. It can connect a ligand for an E3 ubiquitin ligase to a molecule that binds the target protein, facilitating the target's degradation via the ubiquitin-proteasome system [3].
- **Solubility and Bioavailability Enhancement:** Conjugating hydrophobic drugs or peptides to PEG linkers significantly increases their aqueous solubility. A study conjugating Lopinavir to a PEG-succinate derivative demonstrated a near four-fold solubility increase, from 80 ppm to 318 ppm [6].

Chemical and Physical Properties

The table below summarizes the key characteristics of **HO-PEG5-CH₂COOH**:

Property	Specification / Value
Chemical Name	Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
CAS Number	52026-48-9 [1]
Molecular Formula	C ₁₂ H ₂₄ O ₈ [1]
Molecular Weight	296.31 g/mol [1]
Structure	HO-(CH ₂ -CH ₂ -O) ₅ -CH ₂ -COOH
Storage	Store at 0-8°C [1]
Predicted pKa	3.39 ± 0.10 [1]
Predicted Boiling Point	444.5 ± 40.0 °C [1]
Predicted Density	1.182 ± 0.06 g/cm ³ [1]

> **Note:** The term "PEG5" denotes a spacer chain with five repeating ethylene oxide units. Be aware of the closely related reagent **HO-PEG5-CH₂CH₂COOH** (Hydroxy-PEG5-propionic acid, CAS 2079768-50-4), which features an additional methylene group in the acid moiety [2].

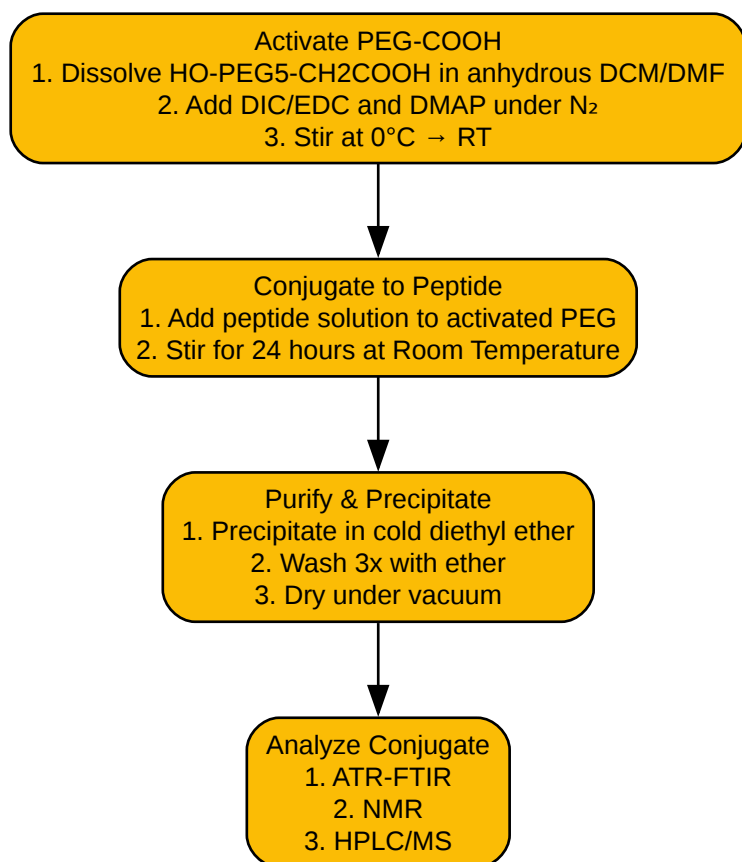
Experimental Protocol: Conjugation to a Peptide

This protocol outlines a standard carbodiimide-mediated coupling procedure to conjugate **HO-PEG5-CH₂COOH** to the primary amine group of a peptide or protein.

Materials and Reagents

- **Reagents:**
 - **HO-PEG5-CH₂COOH** [1]
 - Peptide substrate (containing a lysine residue or free N-terminus)
 - N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [6]
 - 4-Dimethylaminopyridine (DMAP) [6]
 - Triethylamine (TEA) [6]
 - Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
 - Cold Diethyl Ether
- **Equipment:**
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Syringe and needles
 - Nitrogen gas line
 - Vacuum desiccator

Step-by-Step Procedure



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Step 1: Activation of HO-PEG5-CH2COOH

- Dissolve **HO-PEG5-CH2COOH** (e.g., 100 mg, ~0.34 mmol) in 1.5-2 mL of anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere [6].
- Cool the solution to 0°C using an ice bath.
- Add DIC or EDC (2.5 equivalents relative to PEG) dropwise via syringe, followed by the addition of DMAP (2.5 equivalents) as a catalyst [6].
- Allow the reaction to stir on ice for 60 minutes, then continue stirring at room temperature for an additional 4-6 hours to form the active ester intermediate.

Step 2: Conjugation to the Peptide

- Dissolve the peptide substrate (2.5 equivalents) in a minimal volume of anhydrous DCM or DMF.
- Add the peptide solution dropwise to the activated PEG solution from Step 1.
- Stir the reaction mixture at room temperature for 24 hours [6].

Step 3: Purification and Precipitation

- Transfer the reaction mixture to a centrifuge tube.

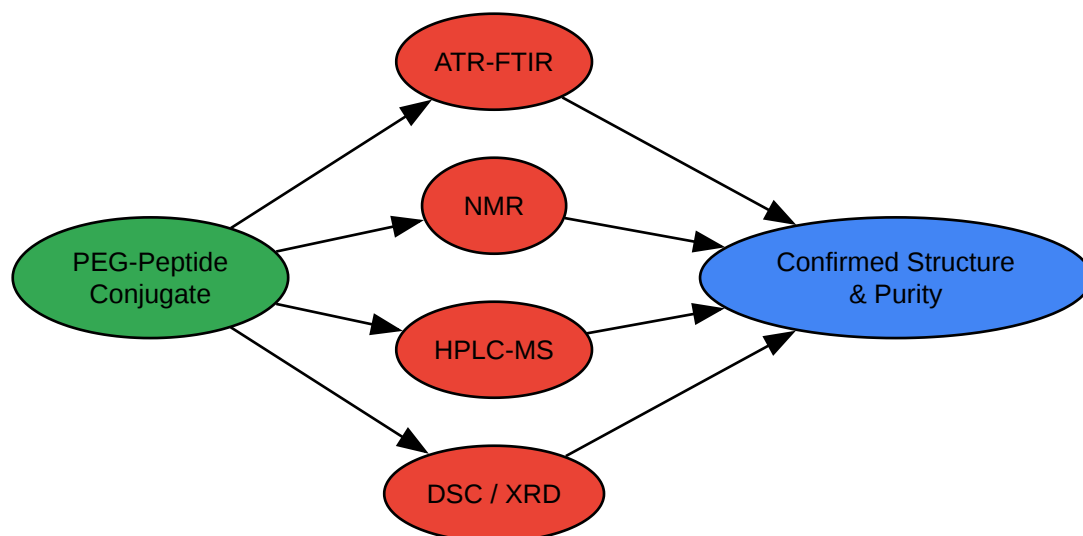
- Precipitate the PEG-peptide conjugate by adding a large excess (~10x volume) of cold diethyl ether.
 - Centrifuge the tube to pellet the conjugate. Decant the supernatant.
 - Wash the pellet three times with fresh cold diethyl ether to remove unreacted reagents and by-products [6].
 - Dry the purified conjugate under vacuum overnight to remove any residual solvent [6].
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Characterization and Quality Control

Rigorously characterize the final conjugate to confirm successful synthesis and purity.

- **ATR-FTIR Spectroscopy:** Confirm the formation of an amide bond by the appearance of characteristic absorption bands: Amide I (C=O stretch) at $\sim 1640\text{-}1670\text{ cm}^{-1}$ and Amide II (N-H bend) at $\sim 1530\text{-}1560\text{ cm}^{-1}$. The disappearance of the broad O-H stretch of COOH at $\sim 3395\text{ cm}^{-1}$ can also indicate successful conjugation [6].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Use ^1H NMR to verify the structure. Look for new proton signals corresponding to the peptide chain and the ethylene glycol spacer. The integration ratios can confirm the conjugation efficiency [6].
- **Mass Spectrometry (MS):** Use HPLC-MS to determine the molecular weight of the conjugate and confirm its identity. This is a critical step for verifying the success of the synthesis [5].
- **Analytical HPLC:** Perform analytical HPLC to assess the purity of the conjugate and detect any unreacted starting materials or impurities [5].
- **Differential Scanning Calorimetry (DSC) & X-ray Diffraction (XRD):** These techniques can be used to analyze the physical state of the conjugate. A shift from crystalline peaks to broad, amorphous patterns in XRD and diffuse peaks in DSC confirm the formation of a new molecular complex in an amorphous state, which is typical for successful PEG conjugates [6].

The workflow below illustrates the characterization process:



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Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Conjugation Yield	• Impure reagents • Hydrolysis of active ester • Insufficient activation time	• Use high-purity, anhydrous solvents and reagents [1]. • Maintain inert (N ₂) atmosphere. • Ensure adequate activation time before adding the peptide.
Poor Solubility of Conjugate	• Precipitation during reaction	• Optimize solvent system (e.g., use DMF or mixtures with DMSO). • Gently sonicate to dissolve.
Multiple Products on HPLC	• Side reactions • Incomplete purification	• Check stoichiometry of reagents. • Optimize precipitation/washing steps; consider dialysis or size-exclusion chromatography.

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